molecular formula C8H10ClN3O B2972693 (1-Methylbenzotriazol-4-yl)methanol;hydrochloride CAS No. 2287341-67-5

(1-Methylbenzotriazol-4-yl)methanol;hydrochloride

Cat. No.: B2972693
CAS No.: 2287341-67-5
M. Wt: 199.64
InChI Key: RSYMOLUYMJBGBT-UHFFFAOYSA-N
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Description

(1-Methylbenzotriazol-4-yl)methanol;hydrochloride is a chemical compound with the molecular formula C8H9N3O·HCl. It is a derivative of benzotriazole, a heterocyclic aromatic organic compound, and is known for its applications in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylbenzotriazole with formaldehyde in the presence of hydrochloric acid. The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (1-Methylbenzotriazol-4-yl)methanol;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzotriazoles.

Scientific Research Applications

(1-Methylbenzotriazol-4-yl)methanol;hydrochloride has several applications in scientific research, including:

  • Chemistry: It is used as a corrosion inhibitor in various chemical processes.

  • Biology: The compound is utilized in biological studies to investigate its effects on cellular processes.

  • Industry: It is employed in industrial processes to prevent metal corrosion in acidic and saline environments.

Comparison with Similar Compounds

(1-Methylbenzotriazol-4-yl)methanol;hydrochloride is similar to other benzotriazole derivatives, such as 1,2,3-benzotriazole and 1-methyl-1H-benzotriazole. it is unique in its specific chemical structure and properties, which make it particularly effective in certain applications. Other similar compounds include:

  • 1,2,3-Benzotriazole

  • 1-Methyl-1H-benzotriazole

  • Tolyltriazole

These compounds share similar uses but differ in their chemical reactivity and effectiveness in various applications.

Properties

IUPAC Name

(1-methylbenzotriazol-4-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O.ClH/c1-11-7-4-2-3-6(5-12)8(7)9-10-11;/h2-4,12H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYMOLUYMJBGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2N=N1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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